4-methyl-N,N-Dimethylcathinone (hydrochloride) is a synthetic compound categorized as a cathinone, which is a class of substances known for their stimulant properties. Its formal chemical name is 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride, and it has a molecular formula of C₁₂H₁₈ClNO. The compound's molecular weight is approximately 227.7 g/mol, and it is typically available in crystalline solid form with a purity of at least 98% .
This compound is primarily intended for research and forensic applications, particularly in the field of toxicology. It serves as an analytical reference standard for studying the effects and properties of cathinones, which are often associated with recreational drug use .
The mechanism of action of 4-methyl-N,N-DMC has not been extensively studied. However, based on its structural similarity to other cathinones, it is believed to act by increasing the levels of the neurotransmitters dopamine and norepinephrine in the central nervous system []. This mechanism is similar to other stimulant drugs like cocaine and amphetamines [].
4-methyl-N,N-DMC is a regulated substance in some countries due to its potential for abuse and psychoactive effects similar to other cathinones. Data on its specific toxicity in humans is limited. Research on cathinones suggests potential risks including:
4-methyl-N,N-Dimethylcathinone (hydrochloride) is primarily used as a scientific research tool categorized as an analytical reference standard []. These standards are crucial for researchers in various fields such as chemistry, toxicology, and pharmacology [, ]. They act as a benchmark to identify unknown substances through comparison of physical and chemical properties []. In the case of 4-methyl-N,N-Dimethylcathinone (hydrochloride), researchers can utilize it to identify this specific cathinone in seized materials or biological samples [].
Cathinones are a class of stimulant drugs structurally similar to cathine, a naturally occurring stimulant found in the Khat plant []. 4-Methyl-N,N-Dimethylcathinone (hydrochloride) belongs to this category and can be employed by researchers to study the pharmacological properties of cathinones. This may include investigating how they interact with neurotransmitters, their effects on physiology, and potential mechanisms of action [].
The synthesis of 4-methyl-N,N-Dimethylcathinone (hydrochloride) typically involves the alkylation of N,N-Dimethylcathinone with 4-methylbenzyl chloride or a related alkylating agent. The general synthetic route may include:
These methods are primarily conducted under controlled laboratory conditions due to the regulatory status surrounding cathinones.
The uniqueness of 4-methyl-N,N-Dimethylcathinone (hydrochloride) lies in its specific structural modifications that may enhance its potency compared to other cathinones while also presenting distinctive pharmacological profiles that warrant further investigation.
Several compounds exhibit structural similarities to 4-methyl-N,N-Dimethylcathinone (hydrochloride), including:
| Compound Name | Structural Features | Potency |
Laboratory-Scale Synthesis ProtocolsThe synthesis of 4-methyl-N,N-dimethylcathinone hydrochloride follows established cathinone synthetic methodologies that have been extensively documented in forensic and pharmaceutical literature [3] [5]. The compound represents a tertiary amine cathinone derivative characterized by the presence of two methyl groups attached to the nitrogen atom and a methyl substituent at the para-position of the aromatic ring [2] [4]. Laboratory-scale synthesis typically employs a two-step synthetic route that begins with the preparation of an alpha-bromoketone intermediate followed by nucleophilic substitution with dimethylamine [3] [8]. This approach mirrors the general synthetic strategy established for cathinone derivatives, which has been documented as a facile and reproducible method for producing various substituted cathinones [8] [9]. The racemic form of 4-methyl-N,N-dimethylcathinone is most commonly prepared through the reaction of 2-bromo-4-methylpropiophenone with dimethylamine as an aqueous free base at low temperatures [3] [5]. Alternative synthetic approaches include the oxidation of corresponding ephedrine-type precursors using oxidizing agents such as sodium dichromate in sulfuric acid solution [5]. Key Reaction Intermediates and PrecursorsThe preparation of 2-bromo-4-methylpropiophenone can be achieved through the bromination of 4-methylpropiophenone using bromine in the presence of aluminum trichloride as a catalyst [6] [8]. The bromination reaction must be conducted under controlled temperature conditions to achieve selective alpha-bromination and prevent over-bromination [6].
The synthesis pathway requires careful selection of reaction conditions to optimize yield and minimize side product formation [5] [8]. The use of aqueous dimethylamine as a free base has been documented to provide superior results compared to other amine sources, with reactions typically conducted at temperatures between negative eighty degrees Celsius and room temperature [3] [5]. Optimized Catalytic Conditions for AlkylationThe alkylation step represents the critical transformation in 4-methyl-N,N-dimethylcathinone synthesis, where the alpha-bromoketone undergoes nucleophilic substitution with dimethylamine [10] [14]. This reaction follows a bimolecular nucleophilic substitution mechanism, where dimethylamine acts as the nucleophile attacking the electrophilic carbon bearing the bromine substituent [14]. Optimal reaction conditions for the alkylation step have been established through systematic optimization studies [3] [5]. The reaction is typically conducted in an ice-salt bath maintained at negative eighty degrees Celsius to control the exothermic nature of the alkylation and prevent degradation of sensitive intermediates [3] [5]. The use of aqueous dimethylamine solutions provides both the nucleophile and the basic conditions necessary for product formation [5].
The formation of the hydrochloride salt is accomplished through the addition of a five percent isopropanol-hydrochloric acid solution to a chloroform solution of the free base [3] [5]. This salt formation step serves both to stabilize the product and facilitate purification through crystallization [5]. Research has demonstrated that the stereochemistry of the reaction products can be influenced by the choice of starting materials and reaction conditions [5]. The preparation of optically active forms requires the use of chiral starting materials, such as the oxidation of (1R,2S)-(-)-N-methylephedrine hydrochloride with sodium dichromate-sulfuric acid solutions at negative fifty degrees Celsius [5]. Industrial-Scale Manufacturing ProcessesIndustrial production of 4-methyl-N,N-dimethylcathinone hydrochloride has been documented in various manufacturing contexts, ranging from small-scale laboratory operations to larger industrial facilities [15]. The scale-up of cathinone synthesis presents unique challenges related to process safety, product quality, and regulatory compliance [15] [16]. European law enforcement agencies have identified multiple production facilities engaged in cathinone manufacturing, with the majority of dismantled sites concentrated in Poland and the Netherlands [15]. These facilities demonstrate a range of manufacturing scales, from kitchen-scale operations in residential settings to more sophisticated industrial-scale production facilities [15]. The transition from laboratory-scale to industrial-scale production requires significant modifications to reaction protocols, equipment design, and process control systems [16] [18]. Industrial manufacturing processes must address issues of heat management, waste disposal, and product consistency that are less critical at laboratory scale [16]. Continuous Flow Reactor ConfigurationsContinuous flow reactor technology has emerged as a promising approach for the industrial synthesis of cathinone derivatives, including 4-methyl-N,N-dimethylcathinone hydrochloride [16] [18]. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety profiles, and better process control [16] [18]. The implementation of continuous flow systems for cathinone synthesis involves the design of reactor configurations that can accommodate the specific requirements of the alkylation reaction [16]. Microflow reactors have been successfully employed for similar transformations, allowing for precise temperature control and rapid mixing of reactive components [16].
Flow reactor design must account for the specific chemical properties of the alkylation reaction, including the potential for precipitate formation and the need for effective mixing of aqueous and organic phases [16]. The use of segmented flow or microemulsion systems can enhance mass transfer and reaction efficiency in continuous processes [16]. Safety considerations for flow reactor operation include the management of hazardous intermediates, pressure control, and emergency shutdown procedures [16] [18]. The reduced inventory of reactive materials in flow systems compared to batch processes provides inherent safety advantages, particularly when dealing with potentially unstable intermediates [16]. Purification and Crystallization TechniquesIndustrial purification of 4-methyl-N,N-dimethylcathinone hydrochloride employs a combination of extraction, crystallization, and recrystallization techniques to achieve pharmaceutical-grade purity [17] [19]. The purification process must remove unreacted starting materials, side products, and inorganic impurities while maintaining product integrity [17]. The initial purification step typically involves acid-base extraction to separate the cathinone product from neutral and acidic impurities [17]. The free base form of the cathinone is extracted into organic solvents, while ionic impurities remain in the aqueous phase [17]. This extraction process can be enhanced through the use of salting-out techniques that improve phase separation and recovery yields [17]. Crystallization of the hydrochloride salt represents the final purification step and is critical for achieving consistent product quality [19] [20]. The crystallization process involves the controlled precipitation of the hydrochloride salt from solution under specific temperature and concentration conditions [20] [21].
The crystal morphology and polymorphic form of the hydrochloride salt can significantly impact the physical properties of the final product [19] [22]. Controlled crystallization conditions, including supersaturation levels, nucleation rates, and agitation intensity, influence crystal size distribution and habit [20] [23]. Advanced crystallization techniques such as seeded crystallization and controlled cooling profiles can be employed to optimize crystal quality and yield [20]. The use of crystallization inhibitors or promoters may be necessary to achieve desired crystal forms and prevent the formation of undesirable polymorphs [20] [24]. Quality control during the crystallization process involves monitoring of solution composition, temperature profiles, and crystal formation kinetics [20]. Analytical techniques such as focused beam reflectance measurement and particle vision microscopy can provide real-time monitoring of crystallization progress [20]. Spectroscopic ProfilingFourier-Transform Infrared (FT-IR) Spectral SignaturesFourier-Transform Infrared spectroscopy provides essential structural information for the identification of 4-methyl-N,N-dimethylcathinone (hydrochloride) through characteristic vibrational bands. The compound exhibits distinct infrared absorption patterns that are consistent with its cathinone structure and hydrochloride salt form [1]. The most prominent spectral feature is the carbonyl stretching vibration, which appears as a strong absorption band in the region of 1680-1700 cm⁻¹. This characteristic frequency is consistent with the β-ketone functionality that defines the cathinone class of compounds [1]. The exact position of this band can vary slightly depending on the substitution pattern and the specific molecular environment. Aromatic carbon-carbon double bond vibrations manifest as medium to strong intensity bands in the 1580-1610 cm⁻¹ region. These bands correspond to the stretching vibrations of the aromatic ring system, specifically the para-methylated phenyl ring present in the molecular structure [1]. The aromatic carbon-hydrogen stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, though these may be overlapped by other absorption bands. The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ range, corresponding to the methyl groups attached to both the nitrogen atom and the aromatic ring. These bands are typically of medium intensity and may appear as multiple overlapping peaks due to the presence of several methyl groups in the molecular structure [1]. A distinctive characteristic of cathinone hydrochloride salts is the presence of bands in the 2400-2700 cm⁻¹ region, which are attributed to the protonated amine functionality. These bands are indicative of the hydrochloride salt form and help distinguish the compound from its free base form [1] [2]. The fingerprint region (800-1400 cm⁻¹) contains multiple absorption bands that are unique to the specific molecular structure. These include carbon-carbon stretching vibrations, carbon-hydrogen bending vibrations, and various skeletal vibrations that provide a characteristic spectral signature for identification purposes [1]. Nuclear Magnetic Resonance (NMR) Spectral AssignmentsNuclear Magnetic Resonance spectroscopy provides detailed structural information through the analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The NMR spectral data enables unambiguous identification and structural confirmation of 4-methyl-N,N-dimethylcathinone (hydrochloride) [3]. In the ¹H NMR spectrum, the aromatic protons of the para-methylated phenyl ring appear as a characteristic pattern in the 7.0-8.0 ppm region. The substitution pattern results in two distinct sets of aromatic protons: those ortho to the carbonyl group and those ortho to the methyl substituent. These protons typically exhibit coupling patterns consistent with para-disubstitution [3]. The methyl group attached to the aromatic ring appears as a singlet in the 2.2-2.4 ppm region, integrating for three protons. This signal is characteristic of aromatic methyl groups and helps confirm the para-substitution pattern [3]. The aliphatic proton adjacent to the carbonyl group (α-proton) appears as a quartet in the 4.5-5.5 ppm region due to coupling with the adjacent methyl group. This chemical shift is characteristic of protons on carbon atoms adjacent to both carbonyl and nitrogen functionalities [3]. The N,N-dimethyl groups appear as a characteristic singlet in the 2.2-2.8 ppm region, typically integrating for six protons. The exact chemical shift depends on the protonation state of the nitrogen atom and the solvent system used for analysis [3]. In the ¹³C NMR spectrum, the carbonyl carbon appears as a characteristic signal in the 190-210 ppm region. This chemical shift is typical for aromatic ketones and helps confirm the presence of the β-ketone functionality [3]. The aromatic carbon atoms exhibit signals in the 120-140 ppm region, with the quaternary carbon bearing the methyl substituent appearing at a characteristic chemical shift that distinguishes it from other aromatic carbons [3]. Chromatographic BehaviorRetention Indices in Gas Chromatography-Mass Spectrometry (GC-MS)Gas chromatography-mass spectrometry analysis of 4-methyl-N,N-dimethylcathinone reveals distinctive retention characteristics that are essential for identification purposes. The compound exhibits specific retention behavior that distinguishes it from other cathinone derivatives [4]. Under standard analytical conditions using a DB-5 column (30 m × 0.25 mm × 0.25 μm), the compound demonstrates retention times that are consistent with its molecular structure and physicochemical properties. The retention time is influenced by the presence of the para-methyl substituent on the aromatic ring and the N,N-dimethyl substitution pattern [4]. The retention index, calculated using an n-alkane reference ladder, provides a temperature-independent parameter for compound identification. For 4-methyl-N,N-dimethylcathinone, retention indices typically fall within the range of 1800-2000 retention index units, depending on the specific analytical conditions employed [4].Mass spectrometric fragmentation under electron ionization conditions produces characteristic ion patterns that aid in structural identification. The molecular ion peak for the free base form appears at m/z 191, while common fragment ions include m/z 119 (corresponding to the methylated tropylium ion), m/z 91 (tropylium ion), and m/z 58 (dimethylamine iminium ion) [5]. The fragmentation pattern is consistent with typical cathinone behavior, showing initial loss of the dimethylamino group followed by formation of acylium ions. The base peak in the mass spectrum typically corresponds to the dimethylamino fragment, which is characteristic of N,N-dimethyl substituted cathinones [5]. Ultra-High-Performance Liquid Chromatography (UHPLC) Elution PatternsUltra-high-performance liquid chromatography provides excellent separation and identification capabilities for 4-methyl-N,N-dimethylcathinone (hydrochloride). The compound exhibits predictable retention behavior on reversed-phase stationary phases, making it suitable for routine analytical applications [6]. On C18 columns, the compound demonstrates good retention with typical retention times ranging from 6.0 to 7.0 minutes under gradient elution conditions. The retention behavior is influenced by the lipophilic nature of the aromatic ring system and the ionization state of the amino group [6]. The compound shows excellent peak shape and resolution when analyzed using mobile phase systems consisting of acidified water and acetonitrile. The addition of formic acid to the mobile phase helps maintain protonation of the amino group and ensures consistent retention behavior [6]. Under high-resolution mass spectrometry detection, the compound produces accurate mass measurements with mass accuracy typically better than 5 ppm. The protonated molecular ion [M+H]⁺ appears at m/z 192.1374, corresponding to the theoretical exact mass of the protonated free base [5]. Collision-induced dissociation produces characteristic fragmentation patterns that are useful for structural confirmation. The base peak fragment at m/z 119.0877 corresponds to the methylated tropylium ion, while secondary fragments provide additional structural information [5]. The chromatographic behavior allows for differentiation from closely related cathinone derivatives through retention time differences and mass spectrometric fragmentation patterns. This combination of retention characteristics and mass spectrometric data provides robust identification capabilities for forensic and analytical applications [6]. The compound demonstrates good stability under typical analytical conditions, with minimal degradation observed during extended analytical sequences. This stability is important for quantitative applications and ensures reproducible analytical results [6]. Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Exact Mass 227.1076919 g/mol
Monoisotopic Mass 227.1076919 g/mol
Heavy Atom Count 15
Dates
Last modified: 04-14-2024
1.Dal Cason, T.A.,Young, R. and Glennon, R.A. Cathinone: An investigation of several N-alkyl and methylenedioxy-substituted analogs. Pharmacology, Biochemistry, and Behavior 58(4), 1109-1116 (1997).
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